REACTION_CXSMILES
|
[CH:1]1[C:11]2[CH2:10][S:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.O.[CH3:22][N:23]([CH3:27])[CH2:24][CH2:25]Cl>CCOCC.CCCCCC>[CH3:22][N:23]([CH3:27])[CH2:24][CH2:25][CH:10]1[S:9][C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[S:6][C:5]2[CH:4]=[CH:3][CH:2]=[CH:1][C:11]1=2
|
Name
|
11H-dibenzo(b,e)-1,4-dithiepin
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=C(SCC21)C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(CCCl)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred for another 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
It was then washed with water
|
Type
|
EXTRACTION
|
Details
|
the basic product extracted into a mild excess of 1:1 dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The acid aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
the base extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The remaining oily base was dissolved in 7 ml of acetone
|
Type
|
ADDITION
|
Details
|
treated with a solution of 1.81 g of oxalic acid in 5 ml of acetone
|
Type
|
CUSTOM
|
Details
|
The crystalline hydrogen oxalate (5.31 g) separated
|
Type
|
FILTRATION
|
Details
|
was filtered with suction
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from aqueous ethanol, m.p. 195°-197° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN(CCC1C2=C(SC3=C(S1)C=CC=C3)C=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |